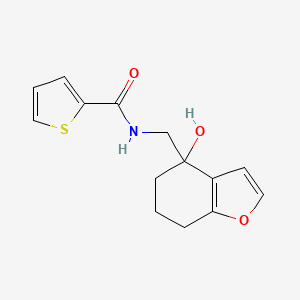

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c16-13(12-4-2-8-19-12)15-9-14(17)6-1-3-11-10(14)5-7-18-11/h2,4-5,7-8,17H,1,3,6,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNPEZXGOXJLPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents such as chromium trioxide or potassium permanganate.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Bromine in acetic acid for halogenation, concentrated nitric acid for nitration.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

Reduction: Formation of an amine from the carboxamide group.

Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

Chemistry

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide serves as a building block for synthesizing more complex molecules and materials. Its unique structural features allow chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.

Biology

Research has indicated that this compound possesses significant biological activities:

- Antimicrobial Properties: Studies suggest that derivatives of thiophene exhibit antimicrobial effects against various pathogens. The presence of the benzofuran moiety may enhance these activities by interacting with microbial cell membranes or inhibiting essential enzymes.

- Antiviral Activity: Preliminary research indicates potential antiviral effects, making it a candidate for further investigation in the development of antiviral therapies.

- Anticancer Properties: Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar in structure to this compound have shown significant cytotoxicity against various cancer cell lines such as HepG2 (liver), MCF7 (breast), and HCT116 (colon) at concentrations ranging from 6 to 16 µM without harming normal fibroblast cells.

Table 1: Anticancer Activity of Thiophene Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | HepG2 | 12 | Induces apoptosis via Bax and caspase pathways |

| Compound 5 | MCF7 | 8 | Inhibits tyrosine kinase activity |

| Compound 12 | HCT116 | 10 | DNA binding affinity |

Medicine

The compound is being explored for its potential therapeutic effects in treating various diseases. Its mechanism of action may involve modulating enzyme activity or interacting with specific receptors in biological systems.

Industrial Applications

In the industrial sector, this compound is utilized in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic semiconductors and polymers.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Benzofuran Ring: Achieved through cyclization under acidic or basic conditions.

- Introduction of the Hydroxy Group: Via hydroxylation reactions using reagents such as hydrogen peroxide.

- Attachment of the Thiophene Ring: Through palladium-catalyzed cross-coupling reactions.

- Formation of the Carboxamide Group: Involves the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Mechanism of Action

The mechanism of action of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] ():

- Core Structure : 1,2,4-triazole-thione with phenylsulfonyl and difluorophenyl substituents.

- Functional Groups : C=S (1247–1255 cm⁻¹ in IR), NH (3278–3414 cm⁻¹), and absence of C=O, confirming thione tautomerism .

- Comparison : Unlike the target compound, these derivatives lack a tetrahydrobenzofuran ring but share a carboxamide-like thiophene linkage. The C=S group in triazoles contrasts with the hydroxyl group in the target, affecting polarity and reactivity.

N-(2,3,4,6-Tetra-O-acetyl-(β-D-glucopyranosyl)-5-ethylthiophene-2-carboxamide) (): Core Structure: Thiophene carboxamide with a glucopyranosyl substituent. Functional Groups: Acetylated sugar moiety (likely O-H stretches ~3500 cm⁻¹) and ethyl-thiophene. Comparison: The glucopyranosyl group enhances hydrophilicity compared to the target’s tetrahydrobenzofuran. The ethyl substituent on thiophene may increase steric hindrance relative to the target’s methyl linker .

Crystalline 5-Chloro-N-[(5S)-2-oxo-3-[4-(5,6-dihydro-4H-1,2,4-triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl)methyl]thiophene-2-carboxamide methanesulfonate (): Core Structure: Thiophene carboxamide with triazine and oxazolidinone groups. Functional Groups: Chloro substituent, methanesulfonate salt.

Spectral and Physical Properties

- IR Spectroscopy: Target Compound: Expected O-H stretch (3200–3600 cm⁻¹) from tetrahydrobenzofuran hydroxyl, contrasting with C=S (1247–1255 cm⁻¹) in triazole-thiones . Glucopyranosyl Derivative: Acetyl C=O stretches (~1740 cm⁻¹) and broad O-H from sugar moieties .

- NMR :

- Triazole-thiones show aromatic proton shifts (δ 7.2–8.1 ppm) absent in the target’s aliphatic tetrahydrobenzofuran protons .

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including anticancer properties, neuroprotective effects, and anti-inflammatory activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a unique structure comprising a tetrahydrobenzofuran moiety linked to a thiophene ring through a carboxamide group. The presence of hydroxyl and carboxamide functional groups enhances its reactivity and potential interactions with biological targets.

Molecular Formula: C13H15N1O3S1

Molecular Weight: 273.33 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. A study investigated various thiophene compounds, including those similar in structure to this compound. The findings indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines such as HepG2 (liver), MCF7 (breast), and HCT116 (colon) at concentrations ranging from 6 to 16 µM without harming normal fibroblast cells .

Table 1: Anticancer Activity of Thiophene Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | HepG2 | 12 | Induces apoptosis via Bax and caspase pathways |

| Compound 5 | MCF7 | 8 | Inhibits tyrosine kinase activity |

| Compound 12 | HCT116 | 10 | DNA binding affinity |

2. Neuroprotective Effects

Compounds containing tetrahydrobenzofuran structures have been associated with neuroprotective properties. Research suggests that derivatives of this structure can inhibit neuroinflammation and protect neuronal cells from oxidative stress. The hydroxyl group in the compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.

3. Anti-inflammatory Properties

The thiophene ring system is recognized for its anti-inflammatory capabilities. Compounds with this structure have been shown to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory response . this compound may exhibit similar properties due to its structural characteristics.

Case Studies

A notable case study involved the testing of various thiophene derivatives for their anti-inflammatory effects. The results demonstrated that specific compounds significantly reduced inflammatory markers in vitro, suggesting a potential therapeutic application for inflammatory diseases .

Table 2: Summary of Biological Activities

Q & A

Q. Characterization methods :

- NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity .

- HRMS for molecular weight validation .

- HPLC to assess purity (>95%) and monitor reaction progress .

Basic: Which analytical techniques are critical for verifying the structural integrity of this compound?

Answer:

Key techniques include:

- Multinuclear NMR spectroscopy : Assigns proton environments (e.g., distinguishing tetrahydrobenzofuran methylene protons at δ 1.68–2.05 ppm) and confirms stereochemistry .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide bond) .

- X-ray crystallography : Resolves 3D conformation using SHELXL for refinement, ensuring accurate bond angles and distances .

Advanced: How can reaction conditions be optimized to prevent degradation of sensitive functional groups during synthesis?

Answer:

- Temperature control : Maintain reactions at 0–25°C to avoid thermal decomposition of the tetrahydrobenzofuran ring .

- Inert atmosphere : Use nitrogen/argon to protect oxidation-prone groups (e.g., hydroxyl) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates without hydrolyzing the amide bond .

- Stepwise monitoring : Use TLC or HPLC to detect byproducts early and adjust stoichiometry .

Advanced: What strategies resolve contradictions in biological activity data between structurally analogous thiophene carboxamides?

Answer:

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on target binding .

- Computational docking : Use AutoDock or Schrödinger to predict binding modes to enzymes/receptors and explain potency variations .

- In vitro validation : Perform dose-response assays (e.g., IC₅₀ measurements) under standardized conditions to minimize experimental variability .

Advanced: How can computational methods predict the metabolic stability of this compound?

Answer:

- Metabolite prediction : Tools like MetaSite simulate phase I/II metabolism, identifying vulnerable sites (e.g., hydroxylation of the tetrahydrobenzofuran ring) .

- CYP450 inhibition assays : Use human liver microsomes to quantify enzyme interactions and adjust substituents to reduce metabolic clearance .

- MD simulations : Assess conformational flexibility to predict stability in biological matrices .

Advanced: What experimental approaches evaluate the physicochemical stability of this compound under varying conditions?

Answer:

- pH stability studies : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC to identify optimal storage conditions .

- Oxidative stress testing : Expose to H₂O₂ or radical initiators (e.g., AIBN) to assess susceptibility to oxidation .

- Thermogravimetric analysis (TGA) : Determine thermal decomposition profiles and melting points .

Advanced: How can X-ray crystallography with SHELX software validate the compound’s structure?

Answer:

- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) diffraction data .

- Structure solution : Apply SHELXD for phase determination and SHELXL for refinement, ensuring R-factors < 5% .

- Validation tools : Check geometry with PLATON and CCDC Mercury to confirm bond lengths/angles match expected values .

Advanced: How do structural modifications influence the compound’s interaction with biological targets?

Answer:

- Functional group swaps : Replace the hydroxyl group with methoxy to assess hydrogen-bonding requirements for receptor binding .

- Isosteric replacements : Substitute thiophene with furan to evaluate heterocycle electronic effects on activity .

- Proteomic profiling : Use SPR or ITC to quantify binding affinity changes post-modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.